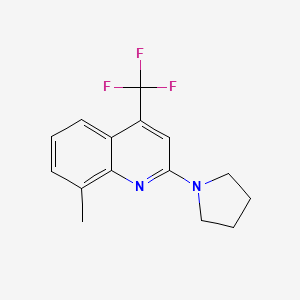
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTIQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it an ideal candidate for use in laboratory experiments. In
作用機序
The mechanism of action of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is not fully understood, but it is believed to involve the inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
実験室実験の利点と制限
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods, and it has a variety of biochemical and physiological effects that make it an ideal candidate for use in research. However, there are also limitations to the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there may be potential side effects associated with the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, which need to be further studied.
将来の方向性
There are many future directions for research on 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline. One area of research could be to further explore its mechanism of action, and how it interacts with other neurotransmitters and enzymes in the brain. Another area of research could be to explore its potential as a treatment for a variety of diseases, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, more research could be done to explore the potential side effects of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, and how these can be minimized. Overall, 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is a promising compound that has the potential to be used in a variety of scientific research applications, and further research is needed to fully understand its potential.
合成法
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form a heterocyclic ring. The Friedländer synthesis involves the condensation of an aromatic amine with an aldehyde or ketone, followed by cyclization to form a quinoline ring. Both of these methods have been used to synthesize 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, with varying degrees of success.
科学的研究の応用
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
特性
IUPAC Name |
8-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10-5-4-6-11-12(15(16,17)18)9-13(19-14(10)11)20-7-2-3-8-20/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKZUIQAAJPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

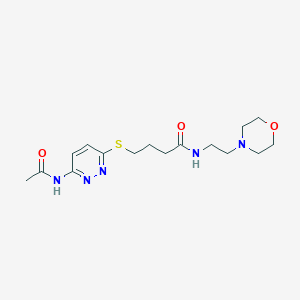
![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)
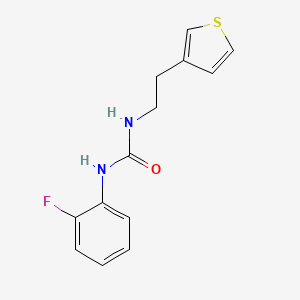
![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)
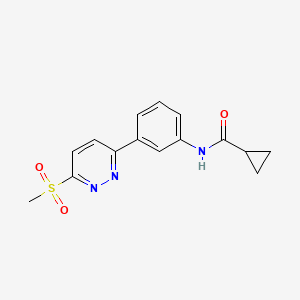
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
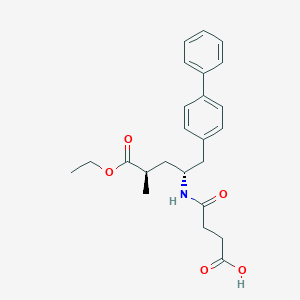
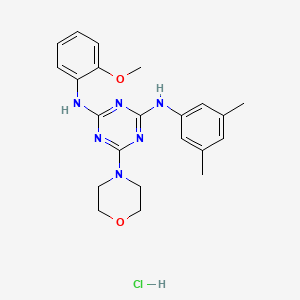


![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)
![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)